VO-OHPic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

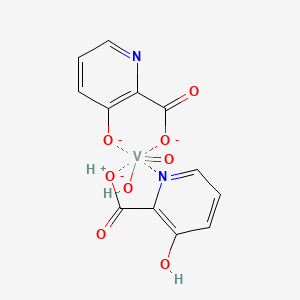

C12H9N2O8V-2 |

|---|---|

Molecular Weight |

360.15 g/mol |

IUPAC Name |

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate |

InChI |

InChI=1S/2C6H5NO3.H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);1H2;;/q;;;;+1/p-3 |

InChI Key |

ASAAINWEOXVYDG-UHFFFAOYSA-K |

Canonical SMILES |

[H+].C1=CC(=C(N=C1)C(=O)[O-])O.C1=CC(=C(N=C1)C(=O)[O-])[O-].O[V]=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of VO-OHPic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-OHPic, a vanadium-based compound, has emerged as a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its ability to modulate critical cellular signaling pathways has positioned it as a valuable tool in biomedical research and a potential therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its primary molecular target, the downstream signaling cascades it influences, and the resultant cellular effects. This document summarizes key quantitative data, provides detailed methodologies for essential experiments, and visualizes the complex signaling networks involved.

Primary Molecular Target: PTEN

The principal molecular target of this compound is the dual-specificity phosphatase, PTEN.[1][2][3][4][5][6][7][8][9][10][11] PTEN functions as a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2][12] This action curtails the activation of Akt and its downstream effectors, thereby playing a crucial role in cell growth, proliferation, and survival.

This compound is characterized as a potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity.[2][4] It is believed to exert its inhibitory effect by stabilizing an inactive conformation of the PTEN enzyme.[3] This non-competitive mode of inhibition distinguishes it from some other phosphatase inhibitors.[2]

Key Signaling Pathways Modulated by this compound

The inhibition of PTEN by this compound instigates a cascade of downstream signaling events, primarily through the activation of the PI3K/Akt pathway and its crosstalk with other major signaling networks.

The PI3K/Akt/mTOR Pathway

By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of Akt (also known as Protein Kinase B).[1][2][12] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.[12][13][14][15] Key downstream effectors include FoxO3a and the mammalian target of rapamycin (mTOR).[1][16]

Caption: PI3K/Akt/mTOR signaling pathway activated by this compound.

The Raf/MEK/ERK Pathway

Evidence suggests that PTEN inhibition by this compound can also lead to the activation of the Raf/MEK/ERK signaling cascade, another critical pathway involved in cell proliferation and survival.[6][7][17] The precise mechanism of this crosstalk is still under investigation, but it may involve Akt-mediated regulation of Raf kinases.[18][19] Paradoxically, sustained over-activation of the ERK pathway has been linked to the induction of cellular senescence, a phenomenon observed with this compound treatment in some cancer cells.[17][20]

Caption: Raf/MEK/ERK pathway activation by this compound.

The Nrf-2/HO-1 Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[3][4][8][21][22] Upon activation, Nrf-2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[23] This pathway is crucial for protecting cells against oxidative stress and apoptosis.[3][4][8]

Caption: Nrf-2/HO-1 pathway activation by this compound.

Cellular Effects of this compound

The modulation of these signaling pathways by this compound results in a diverse range of cellular responses, which can be context-dependent.

-

Metabolic Regulation: Enhances glucose uptake in adipocytes.[1]

-

Tissue Repair: Accelerates wound healing in fibroblasts.[1]

-

Oncology: In certain cancer cell lines, particularly those with low PTEN expression, this compound can paradoxically inhibit cell viability and proliferation, and induce cellular senescence.[1][6][7] It can also synergize with other anti-cancer agents.[6][7]

-

Cytoprotection: Protects against apoptosis and calcification in chondrocytes.[4][8] It also attenuates apoptosis in endothelial progenitor cells.[22]

-

Autophagy Regulation: Has been shown to regulate autophagy, a cellular degradation process.[5]

Quantitative Data

The potency of this compound as a PTEN inhibitor has been quantified in several studies. The following table summarizes the key inhibitory concentrations.

| Parameter | Value | Assay Substrate | Reference |

| IC₅₀ | 35 nM | PIP₃ | [1][14] |

| IC₅₀ | 46 ± 10 nM | OMFP | [2] |

| Kᵢc (competitive inhibition constant) | 27 ± 6 nM | OMFP | [2] |

| Kᵢᵤ (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | [2] |

IC₅₀: Half-maximal inhibitory concentration; Kᵢc: Inhibitor constant for competitive inhibition; Kᵢᵤ: Inhibitor constant for uncompetitive inhibition; PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate; OMFP: 3-O-methylfluorescein phosphate.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

PTEN Inhibition Assay (using OMFP)

This assay measures the phosphatase activity of PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 100 mM NaCl, 10 mM MgCl₂).

-

Recombinant PTEN: Dilute to the desired concentration in assay buffer.

-

This compound: Prepare a stock solution in DMSO and make serial dilutions in the assay buffer.

-

OMFP Substrate: Prepare a stock solution in a suitable solvent and dilute to the working concentration in the assay buffer.

-

-

Assay Procedure:

-

Pre-incubate recombinant PTEN with varying concentrations of this compound for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the OMFP substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the fluorophore).

-

Calculate the rate of reaction for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells.

-

Cell Plating:

-

Treatment:

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle-only control.

-

-

MTS Reagent Addition:

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU).

-

Cell Culture and Treatment:

-

BrdU Labeling:

-

Fixation and DNA Denaturation:

-

Immunodetection:

-

Incubate the cells with a primary antibody specific for BrdU.[1]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a substrate for HRP to generate a colorimetric signal.

-

-

Quantification:

-

Measure the absorbance using a microplate reader.

-

Express the results as the percentage of BrdU incorporation relative to the control.[14]

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.

-

Cell Culture and Treatment:

-

Grow and treat cells with this compound in a suitable culture vessel.

-

-

Fixation:

-

Wash the cells with PBS and fix them with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 5-15 minutes at room temperature.[9]

-

-

Staining:

-

Visualization and Analysis:

-

Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

-

Quantify the percentage of blue, senescent cells by counting a representative number of cells.

-

Clonogenic Assay

This in vitro assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

-

Cell Plating:

-

Prepare a single-cell suspension of the cells to be tested.

-

Plate a low, known number of cells into petri dishes or multi-well plates.[26]

-

-

Treatment:

-

Treat the cells with this compound either before or after plating.

-

-

Incubation:

-

Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.[26]

-

-

Fixation and Staining:

-

Colony Counting:

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

-

Conclusion

This compound is a well-characterized, potent inhibitor of PTEN that exerts its biological effects primarily through the activation of the PI3K/Akt signaling pathway. Its influence extends to other key cellular pathways, including the Raf/MEK/ERK and Nrf-2/HO-1 cascades, leading to a wide array of cellular responses. The context-dependent nature of these effects, ranging from promoting cell survival to inducing senescence in cancer cells, underscores the complexity of PTEN signaling and highlights the potential of this compound as a versatile research tool and a lead compound for the development of novel therapeutics. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this intriguing molecule.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 3. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 6. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. buckinstitute.org [buckinstitute.org]

- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. PTEN Lipid Phosphatase Activity Suppresses Melanoma Formation by Opposing an AKT/mTOR/FRA1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 20. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway [mdpi.com]

- 21. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PTEN inhibitor this compound attenuates GC-associated endothelial progenitor cell dysfunction and osteonecrosis of the femoral head via activating Nrf2 signaling and inhibiting mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activation of the Nrf2/HO-1 Antioxidant Pathway Contributes to the Protective Effects of Lycium Barbarum Polysaccharides in the Rodent Retina after Ischemia-Reperfusion-Induced Damage | PLOS One [journals.plos.org]

- 24. mbl.edu [mbl.edu]

- 25. Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish [bio-protocol.org]

- 26. Clonogenic Assay [bio-protocol.org]

- 27. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

VO-OHPic: A Technical Guide to a Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VO-OHPic, a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases. This document details the mechanism of action of this compound, its in vitro and in vivo efficacy, and its effects on downstream cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of PTEN-targeted therapeutics.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that plays a crucial role in cellular growth, proliferation, and survival.[1] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, thereby antagonizing the PI3K signaling pathway.[2] The loss or inactivation of PTEN is a common event in a wide range of human cancers, leading to the hyperactivation of the pro-survival AKT signaling cascade.[3] Consequently, the development of potent and specific PTEN inhibitors is of significant interest for therapeutic applications, including cancer therapy and regenerative medicine.[1][4]

This compound, a vanadium-based compound, has emerged as a highly potent and selective inhibitor of PTEN.[5] This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers in the field.

Mechanism of Action

This compound acts as a reversible and noncompetitive inhibitor of PTEN.[2][4] This mode of inhibition means that this compound does not directly compete with the substrate (PIP3) for binding to the active site of PTEN. Instead, it is proposed to bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[1] This allosteric inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the PTEN-catalyzed reaction.[2] The inhibition by this compound is fully reversible, meaning the enzyme can regain its activity upon removal of the inhibitor.[2]

Signaling Pathway

The inhibition of PTEN by this compound leads to an accumulation of PIP3 at the plasma membrane. This, in turn, promotes the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to the promotion of cell survival, growth, and proliferation.[6][7]

Caption: The PTEN/PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and efficacy of this compound as a PTEN inhibitor have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 35 ± 2 nM | Recombinant PTEN, PIP3-based assay | [2] |

| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [2][8] |

| Kic (competitive) | 27 ± 6 nM | Recombinant PTEN, OMFP substrate | [2] |

| Kiu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN, OMFP substrate | [2] |

| Km (for PIP3) | 30 ± 4 µM | Uninhibited recombinant PTEN | [2] |

Table 1: In Vitro Inhibition of PTEN by this compound.

| Cell Line | Effect | Concentration | Reference |

| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation | IC50 = 3.4 µM (120h) | [3] |

| PLC/PRF/5 (high PTEN) | Inhibition of cell viability, proliferation, and colony formation | IC50 > 5 µM (120h) | [3] |

| SNU475 (PTEN-negative) | No effect on cell viability or proliferation | Up to 5 µM | [3] |

| NIH 3T3 / L1 fibroblasts | Increased Akt phosphorylation | Saturation at 75 nM | [5] |

Table 2: Cellular Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a PTEN inhibitor.

In Vitro PTEN Inhibition Assay (OMFP-based)

This assay measures the phosphatase activity of recombinant PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).[2]

Materials:

-

Recombinant PTEN enzyme

-

This compound (dissolved in DMSO)

-

OMFP substrate

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)

-

96-well microplate

-

Plate reader capable of fluorescence measurement

Protocol:

-

Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.

-

Pre-incubate recombinant PTEN with the different concentrations of this compound for 10 minutes at room temperature in the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the OMFP substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of OMFP by PTEN generates a fluorescent product.

-

Correct for background fluorescence using wells containing this compound in assay buffer without the enzyme.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for an in vitro PTEN inhibition assay using OMFP substrate.

Western Blotting for AKT Phosphorylation

This method is used to assess the downstream effects of PTEN inhibition in cells by measuring the phosphorylation status of AKT.[6]

Materials:

-

Cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

In Vivo Studies

This compound has demonstrated efficacy in various in vivo models. For instance, in a mouse xenograft model using Hep3B hepatocellular carcinoma cells (low PTEN expression), daily intraperitoneal administration of this compound significantly inhibited tumor growth.[3] In a doxorubicin-induced cardiomyopathy model in mice, this compound treatment improved heart function and reduced apoptosis and cardiac remodeling.[6][9] These studies highlight the therapeutic potential of PTEN inhibition by this compound in different disease contexts.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of PTEN. Its ability to modulate the PI3K/AKT/mTOR signaling pathway makes it a valuable tool for studying the biological roles of PTEN and a promising lead compound for the development of novel therapeutics. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of PTEN inhibition.

References

- 1. scbt.com [scbt.com]

- 2. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to VO-OHPic: A Potent PTEN Inhibitor and its Modulation of the Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a central node in cellular growth, proliferation, and survival. Loss of PTEN function is implicated in numerous cancers, making it a key target for therapeutic investigation. VO-OHpic is a potent, reversible, and non-competitive small molecule inhibitor of PTEN.[1][2] By inhibiting PTEN's lipid phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), subsequently activating the serine/threonine kinase Akt and its downstream effectors. This guide provides an in-depth overview of the mechanism of this compound, its quantitative effects on PTEN, and its role in the Akt signaling cascade, supplemented with detailed experimental protocols and pathway visualizations.

The PTEN/PI3K/Akt Signaling Axis

The PI3K/Akt pathway is a crucial intracellular signaling cascade. Phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3.[3] PTEN counteracts this process by dephosphorylating PIP3 back to PIP2, thus acting as a gatekeeper for pathway activation.[2] When PTEN is inhibited or its function is lost, PIP3 accumulates at the plasma membrane, recruiting and activating Akt (also known as Protein Kinase B).[3] Activated Akt then phosphorylates a multitude of downstream proteins, promoting cell survival, growth, proliferation, and metabolism, while inhibiting apoptosis.[4]

Mechanism of Action of this compound

This compound is a vanadium-based compound that functions as a highly potent and specific inhibitor of PTEN.[5] It directly targets the phosphatase activity of PTEN, preventing the dephosphorylation of PIP3.[1] This inhibition leads to an increase in cellular PIP3 levels, resulting in the constitutive activation of the Akt signaling pathway.[1][6] Studies have demonstrated that the inhibition is reversible and non-competitive in nature.[1]

Quantitative Data on PTEN Inhibition

The potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) and inhibition constants (Kic and Kiu) provide a quantitative measure of its efficacy.

| Parameter | Value (nM) | Assay Substrate | Reference |

| IC50 | 35 ± 2 | PIP3 (Physiological) | [1] |

| IC50 | 46 ± 10 | OMFP (Artificial) | [1][7] |

| IC50 | 35 | Cell-free assay | [8] |

Table 1: IC50 values for this compound against PTEN.

| Parameter | Value (nM) | Description | Reference |

| Kic | 27 ± 6 | Competitive Inhibition Constant | [1] |

| Kiu | 45 ± 11 | Uncompetitive Inhibition Constant | [1] |

Table 2: Kinetic inhibition constants demonstrating a non-competitive mode of action.[1]

Downstream Cellular Consequences

Inhibition of PTEN by this compound triggers a cascade of downstream cellular events, primarily mediated by activated Akt.

-

Akt Phosphorylation: Treatment with this compound leads to a significant increase in the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308), which is a hallmark of its activation.[9][10]

-

Modulation of Akt Targets: Activated Akt phosphorylates numerous downstream targets, including FoxO3a and PRAS40, thereby regulating their activity.[8][11]

-

Cellular Effects: The activation of the Akt pathway by this compound has been shown to enhance glucose uptake into adipocytes, accelerate wound healing in fibroblasts, and influence cell viability and proliferation in a context-dependent manner.[8] In some cancer cell lines with low PTEN expression, this compound can paradoxically inhibit cell growth and induce senescence, potentially through over-activation of pro-senescence pathways like Akt and ERK.[12]

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of this compound. Below are detailed methodologies for key assays.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This protocol measures the phosphatase activity of PTEN by quantifying the release of free phosphate from its substrate, PIP3.

Materials:

-

Recombinant PTEN enzyme

-

PIP3 substrate (diC16 sodium salt)

-

This compound

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

-

96-well microplate

-

Spectrophotometer (650 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then further dilute in Assay Buffer.

-

In a 96-well plate, add recombinant PTEN to the Assay Buffer.

-

Add the diluted this compound to the wells containing PTEN and pre-incubate for 10 minutes at room temperature. Include a "no inhibitor" control.

-

Initiate the reaction by adding the PIP3 substrate to each well.

-

Incubate the plate at 30°C for 20 minutes.

-

Stop the reaction by adding 2.25 volumes of the Color Reagent to each well.

-

Allow the color to develop for 10 minutes at room temperature.

-

Read the absorbance at 650 nm using a spectrophotometer.

-

Correct for background absorbance from wells containing this compound in buffer without the enzyme.[1]

-

Calculate the percentage of inhibition relative to the control and determine the IC50 value using appropriate software (e.g., GraFit, Prism).[1]

Western Blotting for Akt Phosphorylation

This method is used to detect changes in the phosphorylation status of Akt and other pathway proteins in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-PTEN)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound for the desired time.

-

Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in Blocking Buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL reagents and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with an antibody for total Akt or a loading control like GAPDH.

Cell Viability (MTS) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

MTS reagent

-

Plate reader (490 nm)

Procedure:

-

Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[12]

-

Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).[8]

-

At the end of the treatment, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm.[12]

-

Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

This compound is a well-characterized, potent inhibitor of PTEN that serves as an invaluable tool for studying the intricacies of the Akt signaling pathway. Its ability to elevate cellular PIP3 levels and robustly activate Akt provides a clear mechanism for probing the downstream consequences of this critical cascade. The quantitative data on its inhibitory constants and the detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to utilize this compound in dissecting cellular signaling and exploring potential therapeutic strategies targeting the PTEN/Akt axis.

References

- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

biological function of VO-OHPic

An In-Depth Technical Guide to the Biological Function of VO-OHPic

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or oxo(3-hydroxy-2-pyridinecarboxylato)vanadium(IV), is a potent, specific, and reversible small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog)[1][2]. PTEN is a dual-specificity phosphatase that plays a critical role in cellular signaling by dephosphorylating both lipids and proteins[2]. Its primary function as a lipid phosphatase is to convert phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby acting as a crucial negative regulator of the PI3K/Akt signaling pathway[3]. Due to its central role in cell growth, proliferation, and survival, the inhibition of PTEN by compounds like this compound presents a significant therapeutic strategy for conditions such as diabetes, cardiovascular diseases, and tissue regeneration[1][4][5]. This document provides a comprehensive overview of the biological functions of this compound, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action

This compound is a potent inhibitor of PTEN's enzymatic activity, with reported IC50 values in the low nanomolar range[1][6]. It functions as a non-competitive inhibitor, meaning it affects both the Km (Michaelis constant) and Vmax (maximum reaction velocity) of PTEN's enzymatic reaction[1]. This mode of inhibition is distinct from many other vanadium-based compounds, which often act as competitive inhibitors[1].

A key characteristic of this compound is the reversibility of its inhibition. The inhibitory effect can be overcome by dilution, indicating that the compound does not form a permanent covalent bond with the enzyme[1]. This reversibility is a desirable trait for therapeutic agents, allowing for more controlled modulation of the target pathway. The compound is thought to engage in specific hydrogen bonding and hydrophobic interactions within the PTEN catalytic site, stabilizing an inactive conformation of the enzyme[7].

Quantitative Data: Potency and Inhibition Kinetics

The inhibitory potency and kinetics of this compound against PTEN have been characterized using various assays, including those based on the physiological substrate PIP3 and the artificial substrate 3-O-methylfluorescein phosphate (OMFP)[1].

| Parameter | Value | Assay Substrate | Reference |

| IC50 | 35 ± 2 nM | PIP3 | [1] |

| IC50 | 46 ± 10 nM | OMFP | [1][8] |

| Kic (competitive) | 27 ± 6 nM | OMFP | [1] |

| Kiu (uncompetitive) | 45 ± 11 nM | OMFP | [1] |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily by inhibiting PTEN, which leads to the upregulation of several critical downstream signaling cascades.

The PTEN/PI3K/Akt Pathway

The most well-documented consequence of this compound activity is the potentiation of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the cell membrane recruits and activates Akt (also known as Protein Kinase B)[1][3]. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolic activity[4][6]. Key downstream effectors include FoxO3a, GSK3β, and mTOR[5][6][8]. This pathway is central to this compound's role in cardioprotection, insulin sensitization, and cell proliferation[4][5][6].

References

- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTEN signaling inhibitor this compound improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

VO-OHPic in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-OHPic, a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), has emerged as a significant tool in cancer research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on cancer cells, and its potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and practical application.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers.[1] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action antagonizes the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, survival, and metabolism.[1] The loss of PTEN function leads to uncontrolled activation of the PI3K/Akt pathway, promoting tumorigenesis.[1]

This compound is a vanadium-based compound that has been identified as a potent and reversible noncompetitive inhibitor of PTEN.[1][2] Its ability to specifically inhibit PTEN's enzymatic activity has made it a valuable chemical probe to study the consequences of PTEN inhibition and to explore PTEN as a therapeutic target in cancer.[1][3]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PTEN's phosphatase activity.[4] By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3, which in turn activates downstream signaling pathways, most notably the Akt/mTOR pathway.[1][5] This activation can have context-dependent outcomes in cancer cells. While sustained activation of this pathway is generally associated with cell growth and survival, in certain contexts, such as in cells with low PTEN expression, it can paradoxically lead to the induction of cellular senescence, a form of irreversible cell cycle arrest.[6] This phenomenon, known as PTEN-loss-induced cellular senescence (PICS), presents a potential therapeutic window for targeting cancers with reduced PTEN function.[6]

Signaling Pathway of this compound Action

Caption: this compound inhibits PTEN, leading to Akt activation and downstream effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Inhibition Constants | Assay System | Reference |

| PTEN | 35 nM | Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM | Recombinant PTEN with PIP3-based assay | [1][4] |

| PTEN | 46 ± 10 nM | - | Recombinant PTEN with OMFP-based assay | [1][7] |

| SopB | 588 nM | - | Not specified | [] |

| MTM | 4.03 µM | - | Not specified | [] |

| PTPβ | 57.5 µM | - | Not specified | [] |

| SAC | >10 µM | - | Not specified | [] |

| SHP1 | 975 nM | - | Soluble pNPP as substrate | [9] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | Effect | Concentration | Reference |

| Hep3B | Hepatocellular Carcinoma | Low expression | Inhibition of viability, proliferation, colony formation; Induction of senescence | 0-5 µM | [4][6] |

| PLC/PRF/5 | Hepatocellular Carcinoma | High expression | Lesser inhibition of viability, proliferation, colony formation | Not specified | [4][6] |

| SNU475 | Hepatocellular Carcinoma | PTEN-negative | No effect on viability, proliferation, colony formation | Not specified | [4][6] |

| Ovarian Cancer Cells | Ovarian Cancer | Not specified | Synergistic inhibitory effects with olaparib | Not specified | [10] |

| TSC2-/- MEFs | Tuberous Sclerosis Complex | Not applicable | Suppression of proliferation and growth | Not specified | [11] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Cell Line Xenograft | Dosage | Administration Route | Outcome | Reference |

| Male nude athymic mice | Hepatocellular Carcinoma | Hep3B | 10 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [4][6] |

| In vivo ovarian cancer model | Ovarian Cancer | Not specified | Not specified | Not specified | Enhanced inhibitory effects on tumor growth when combined with olaparib | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Cell Viability and Proliferation Assay (BrdU Incorporation)

This protocol is adapted from studies on hepatocellular carcinoma cells.[4][6]

Objective: To determine the effect of this compound on cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

BrdU labeling solution

-

FixDenat solution

-

Anti-BrdU-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.

-

Add BrdU labeling solution to each well 24 hours before the end of the treatment period.

-

At the end of the incubation, remove the culture medium and fix the cells with FixDenat solution for 30 minutes at room temperature.

-

Remove the FixDenat solution and add the anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Add the substrate solution and incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Express the results as the percentage inhibition of BrdU incorporation compared to the control (vehicle-treated) cells.

In Vivo Xenograft Tumor Model

This protocol is based on in vivo studies using Hep3B cells in nude mice.[6]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Male nude athymic mice (4-6 weeks old)

-

Hep3B hepatocellular carcinoma cells

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Harvest Hep3B cells and resuspend them in PBS to a final concentration of 10 x 10⁶ cells in 0.2 ml.

-

Inoculate the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors become palpable (e.g., around 150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal injection.

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, western blotting for p-AKT and p-ERK1/2).

Experimental Workflow

References

- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]

VO-OHPic: A Technical Guide for Neuroprotection Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of VO-OHPic, a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN) enzyme. It details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols for its application in neuroprotection research.

Introduction: this compound as a Neuroprotective Agent

This compound is a vanadium-based small molecule compound recognized for its potent and specific inhibition of PTEN, a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/Akt pathway.[1] This pathway is fundamental to numerous cellular processes in the nervous system, including neuronal growth, survival, proliferation, and synaptic plasticity.[4]

By inhibiting PTEN, this compound effectively promotes the activation of the PI3K/Akt cascade, making it a valuable pharmacological tool for investigating the therapeutic potential of this pathway in various neurological disorders. Its demonstrated efficacy in preclinical models of Parkinson's disease, depression, and Huntington's disease highlights its promise for neuroprotection studies.[5][6][7]

Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation

This compound functions as a reversible, noncompetitive inhibitor of PTEN.[1] Unlike competitive inhibitors that bind to the active site, its noncompetitive nature means it binds to a site other than the substrate-binding site, affecting both the Kₘ and Vₘₐₓ of the enzyme.[1] This inhibition is potent, occurring at nanomolar concentrations.[1][8]

The primary consequence of PTEN inhibition by this compound is the accumulation of the second messenger PIP3 at the plasma membrane.[1][9] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt by other kinases like PDK1.

Activated Akt is a central node in a signaling cascade that promotes cell survival and counteracts apoptosis through several mechanisms:

-

Inhibition of Pro-Apoptotic Factors: Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and the Forkhead box O (FoxO) family of transcription factors (e.g., FoxO3a).[2]

-

Activation of Pro-Survival Pathways: Akt activates downstream effectors like the mechanistic target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[10]

This signaling cascade is a primary focus for neuroprotection research, as its upregulation can shield neurons from apoptotic cell death induced by toxins, oxidative stress, and other insults.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity and its use in various experimental models.

Table 1: In Vitro Potency and Kinetics of this compound Against PTEN

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | 35 ± 2 nM | PIP₃-based assay | [1][2][11] |

| IC₅₀ | 46 ± 10 nM | OMFP-based assay | [1][8] |

| Kic (competitive) | 27 ± 6 nM | Recombinant PTEN | [1] |

| Kiu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN | [1] |

| Inhibition Type | Noncompetitive | Recombinant PTEN | [1] |

| Reversibility | Fully Reversible | Dilution assay | [1] |

Table 2: Selectivity Profile of this compound

| Phosphatase | IC₅₀ | Reference |

| PTEN | 35 nM | [] |

| SopB | 588 nM | [] |

| Myotubularin (MTM) | 4.03 µM | [] |

| PTPβ | 57.5 µM | [] |

| SAC1 | >10 µM | [] |

Table 3: Exemplary Dosing and Concentrations in Preclinical Models

| Model Type | Application | Concentration / Dose | Reference |

| In Vitro (Neuroprotection) | Rescue of dopaminergic cells (SH-SY5Y) from MPP⁺ | 30 nM | [7][13] |

| In Vitro (Chondroprotection) | Protection of endplate chondrocytes from oxidative stress | 1 µM | [14] |

| In Vivo (Cardioprotection) | Male C57BL6 mice; Ischemia-reperfusion injury | 10 µg/kg (i.p.) | [8][9][11] |

| In Vivo (Anti-Tumor) | Nude mice; Hep3B xenografts | 10 mg/kg (i.p.) | [2][15] |

| In Vivo (Depression Model) | Dexamethasone-treated mice | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for the preparation and application of this compound in neuroprotection studies.

Preparation of this compound Stock Solutions

This compound is soluble in DMSO, methanol, and aqueous buffers like PBS.[9][] For cell culture experiments, a concentrated stock solution is typically prepared in sterile DMSO.

-

Reagent: this compound trihydrate (Molecular Weight: ~415.2 g/mol ).[2][9]

-

Solvent: High-quality, sterile DMSO.

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term stability.[8]

-

-

Working Solution: Dilute the DMSO stock solution in the appropriate sterile cell culture medium or assay buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).

In Vitro Neuroprotection Assay (Parkinson's Disease Model)

This protocol is adapted from studies demonstrating the rescue of dopaminergic cells from neurotoxin-induced cell death.[7][13]

-

Cell Line: SH-SY5Y human neuroblastoma cells (a common model for dopaminergic neurons).

-

Materials:

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).

-

Neurotoxin: MPP⁺ (1-methyl-4-phenylpyridinium) or 6-OHDA (6-hydroxydopamine).

-

This compound working solution.

-

Cell viability reagent: Sytox™ Green Nucleic Acid Stain (for dead cells).[7]

-

Mitochondrial health reagent: MitoTracker™ Red CMXRos (for viable mitochondria).[13]

-

96-well clear-bottom black plates.

-

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that allows for sub-confluency at the end of the experiment (e.g., 10,000 cells/well). Allow cells to adhere and grow for 24 hours.

-

Treatment:

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Endpoint Analysis (Cell Viability):

-

Add Sytox™ Green (e.g., 1 µM final concentration) to each well.[7]

-

Incubate for 15-30 minutes, protected from light.

-

Measure fluorescence on a plate reader (e.g., excitation ~480 nm / emission ~560 nm). Increased fluorescence indicates higher cell death.

-

-

Endpoint Analysis (Mitochondrial Health):

-

In a separate plate, add MitoTracker™ Red (e.g., 200 nM final concentration) to each well.[13]

-

Incubate for 30 minutes at 37°C.

-

Wash cells with fresh medium.

-

Measure fluorescence on a plate reader (e.g., excitation ~569 nm / emission ~599 nm). Decreased fluorescence indicates mitochondrial dysfunction.

-

-

In Vivo Administration Protocol

This protocol is based on studies involving intraperitoneal administration in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Drug Preparation:

-

Dissolve this compound in a sterile vehicle suitable for injection (e.g., sterile saline or PBS). The final concentration should be calculated based on the desired dose and the average weight of the mice.

-

For a dose of 10 µg/kg in a 25g mouse, the required amount is 0.25 µg per mouse. Prepare a solution where a reasonable injection volume (e.g., 100 µL) contains this amount.

-

-

Administration:

-

Administer the prepared this compound solution via intraperitoneal (i.p.) injection.

-

The timing of administration depends on the experimental design. For acute neuroprotection models, this compound is often given shortly before the insult (e.g., 30 minutes prior to inducing ischemia).[8] For chronic models, daily injections may be required.[15]

-

-

Monitoring and Analysis:

-

Monitor animal well-being, including body weight, throughout the study.[15]

-

At the study endpoint, collect tissues of interest (e.g., brain regions) for analysis.

-

Perform downstream analyses such as Western blotting for p-Akt levels, immunohistochemistry for neuronal markers, or behavioral tests to assess functional outcomes.[6]

-

Other Relevant Signaling Pathways

While the PI3K/Akt pathway is the primary target, studies suggest this compound can modulate other pathways relevant to cellular health and neuroprotection.

Nrf-2/HO-1 Pathway

In a model of intervertebral disc degeneration, this compound was shown to protect chondrocytes from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[14]

-

Mechanism: Nrf-2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1).

-

Action: this compound treatment led to increased Nrf-2 expression, which in turn promoted mitophagy (the selective degradation of damaged mitochondria) and inhibited ferroptosis (an iron-dependent form of cell death).[14]

-

Relevance: Given that oxidative stress and mitochondrial dysfunction are hallmarks of many neurodegenerative diseases, the activation of the Nrf-2 pathway represents a significant, potentially synergistic mechanism for neuroprotection by this compound.

Conclusion

This compound is a well-characterized, potent, and specific PTEN inhibitor that serves as an invaluable tool for neuroprotection research. Its ability to robustly activate the pro-survival PI3K/Akt signaling pathway has been demonstrated in multiple preclinical models of neurological and cellular stress. This guide provides the foundational technical data and protocols for researchers to effectively design and implement studies using this compound, facilitating further exploration into the therapeutic potential of PTEN inhibition for neurodegenerative diseases.

References

- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. youtube.com [youtube.com]

- 11. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VO-OHPic in Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-OHPic, a potent and reversible vanadium-based compound, has emerged as a significant modulator of cell survival pathways. Its primary mechanism of action involves the specific inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN functions as a critical negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a cornerstone of cellular growth, proliferation, and survival.[1][5][6] By inhibiting PTEN, this compound effectively activates the PI3K/Akt pathway, thereby promoting cell survival and protecting against apoptosis in a variety of cellular contexts.[2][7][8] This technical guide provides an in-depth analysis of the role of this compound in cell survival, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: PTEN Inhibition

This compound is a highly potent, non-competitive inhibitor of PTEN's lipid phosphatase activity.[1] It directly targets PTEN, preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This inhibition leads to an accumulation of PIP3 at the plasma membrane, which in turn serves as a docking site for pleckstrin homology (PH) domain-containing proteins, most notably Akt (also known as Protein Kinase B).[1][5] The recruitment of Akt to the membrane facilitates its phosphorylation and subsequent activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).

Activated Akt is a serine/threonine kinase with a multitude of downstream targets that collectively promote cell survival and inhibit apoptosis.[5] Key downstream effects include the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and caspase-9, and the inhibition of the Forkhead box O (FoxO) family of transcription factors, which regulate the expression of genes involved in apoptosis and cell cycle arrest.[2]

Quantitative Data on this compound Activity

The efficacy of this compound as a PTEN inhibitor has been quantified in several studies. The following tables summarize the key inhibitory concentrations and other relevant quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 35 ± 2 nM | PIP3-based assay | [1] |

| IC50 | 46 ± 10 nM | OMFP-based assay | [1][3] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | - | [1] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | - | [1] |

Table 1: In Vitro Inhibition of PTEN by this compound.

| Cell Line | Effect | Concentration | Duration | Reference |

| Hep3B (low PTEN) | Inhibition of cell viability (IC50) | 3.4 µM | 120 hours | [9] |

| PLC/PRF/5 (high PTEN) | Inhibition of cell viability (IC50) | > 5 µM | 120 hours | [9] |

| SNU475 (PTEN-negative) | No effect on cell viability | Up to highest concentrations tested | - | [2][9][10] |

| Endplate Chondrocytes | Restoration of cell viability | 1 µM (most significant effect) | - | [11] |

| TSC2-/- MEFs | Reduction in cell viability | 1 µM | 48 and 72 hours | [12] |

Table 2: Effects of this compound on Cell Viability in Different Cell Lines.

Signaling Pathways Modulated by this compound

The PI3K/Akt/mTOR Pathway

The canonical pathway activated by this compound is the PI3K/Akt/mTOR pathway. As illustrated below, inhibition of PTEN by this compound leads to a cascade of activating phosphorylation events that ultimately promote cell survival.

Caption: this compound inhibits PTEN, leading to PI3K/Akt/mTOR pathway activation and promotion of cell survival.

The Nrf-2 Antioxidant Pathway

Recent studies have revealed that this compound can also promote cell survival by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[11][13][14] Nrf-2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This pathway is particularly important in protecting cells against oxidative stress-induced apoptosis.

Caption: this compound activates the Nrf-2 pathway, enhancing antioxidant defenses and promoting cell survival.

Experimental Protocols

PTEN Inhibition Assay (OMFP-based)

This protocol is adapted from methodologies used to determine the IC50 of this compound.[1]

-

Reagents and Materials:

-

Recombinant human PTEN protein

-

3-O-methylfluorescein phosphate (OMFP) substrate

-

This compound stock solution (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Tris, pH 7.4, 10 mM DTT)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a constant amount of recombinant PTEN to each well of the microplate.

-

Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the OMFP substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for fluorescein).

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blotting for Akt Phosphorylation

This protocol is a standard method to assess the activation of the Akt pathway following this compound treatment.[7][15][16]

-

Cell Culture and Treatment:

-

Culture cells of interest to a suitable confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH or β-actin.

-

Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.

Conclusion

This compound is a powerful pharmacological tool for studying the intricacies of cell survival signaling. Its well-characterized mechanism as a potent PTEN inhibitor provides a direct means to activate the pro-survival PI3K/Akt pathway. Furthermore, its ability to modulate the Nrf-2 antioxidant pathway highlights its multifaceted role in protecting cells from various stressors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and to further unravel the complex signaling networks that govern cell fate. The reversible nature of its inhibitory action makes it an attractive candidate for further investigation in contexts where transient and controlled activation of pro-survival pathways is desirable.[1]

References

- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Activation of PI3K/Akt pathway by PTEN reduction and PIK3CA mRNA amplification contributes to cisplatin resistance in an ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PTEN signaling inhibitor this compound improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

The Role of VO-OHPic in Enhancing Cellular Glucose Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, particularly type 2 diabetes, are characterized by impaired insulin signaling and reduced glucose uptake into peripheral tissues such as adipose and muscle. A key negative regulator of the insulin signaling pathway is the phosphatase and tensin homolog (PTEN). Inhibition of PTEN has emerged as a promising therapeutic strategy to enhance insulin sensitivity and promote glucose disposal. This technical guide provides an in-depth overview of VO-OHPic, a potent and specific PTEN inhibitor, and its role in stimulating glucose uptake. We will delve into the underlying molecular mechanisms, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and workflows.

Mechanism of Action: Inhibition of PTEN and Activation of the PI3K/Akt Signaling Pathway

This compound is a vanadium-containing organic compound that acts as a reversible and non-competitive inhibitor of PTEN.[1] PTEN is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane.

This increase in PIP3 levels is a critical event in the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central cascade in insulin-mediated glucose metabolism.[2] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by PDK1 and mTORC2.[2]

Activated Akt then phosphorylates a range of downstream targets, leading to the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[3] This process is a crucial step for increasing glucose entry into cells. One of the key substrates of Akt in this process is the Akt substrate of 160 kDa (AS160), also known as TBC1D4.[4] Phosphorylation of AS160 by Akt inhibits its Rab-GTPase activating protein (GAP) activity, leading to the activation of Rab proteins that are essential for GLUT4 vesicle trafficking and fusion with the plasma membrane.[4] While the direct effect of this compound on AS160 phosphorylation requires further specific investigation, the established activation of Akt by this compound strongly suggests its involvement in this downstream event.

Interestingly, studies have indicated that this compound's mechanism of action is specific to the PI3K/Akt pathway and does not appear to involve the AMP-activated protein kinase (AMPK) pathway, another key regulator of glucose metabolism.

Quantitative Data on this compound Activity and Efficacy

The potency of this compound as a PTEN inhibitor has been characterized through kinetic studies. These studies reveal a non-competitive mode of inhibition, indicating that this compound does not compete with the substrate for the active site of PTEN.[1] While specific dose-response and time-course data on glucose uptake in adipocytes and muscle cells treated with this compound are still emerging in publicly available literature, the dramatic enhancement of glucose uptake in adipocytes has been noted.[5] In vivo studies have also demonstrated the glucose-lowering effects of this compound.[5]

| Parameter | Value | Reference |

| IC50 for PTEN Inhibition | 35 nM | [5] |

| Inhibition Constants (Kic, Kiu) | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | [1] |

| Mode of Inhibition | Non-competitive | [1] |

Table 1: Kinetic Parameters of PTEN Inhibition by this compound

| Cell Line/Model | Treatment | Effect on Glucose Uptake/Metabolism | Reference |

| Adipocytes | PTEN inhibition with this compound | Dramatically enhanced glucose uptake | [5] |

| C57BL6 mice | This compound (10 mg/kg, i.p.) | Decreased plasma glucose level | [5] |

Table 2: In Vitro and In Vivo Effects of this compound on Glucose Metabolism

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.

Experimental Protocols

2-Deoxyglucose Uptake Assay in Adipocytes

This protocol describes a method to measure glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in 12-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) with 0.2% BSA

-

This compound stock solution (in DMSO)

-

2-deoxy-D-[³H]glucose (1 µCi/mL) in KRH buffer

-

Phloretin solution (in DMSO)

-

0.5 M NaOH

-

Scintillation cocktail

-

BCA Protein Assay Kit

Procedure:

-

Wash differentiated 3T3-L1 adipocytes twice with KRH buffer.

-

Incubate cells in KRH buffer for 2 hours at 37°C for serum starvation.

-

Aspirate the buffer and add fresh KRH buffer containing various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 30 minutes).

-

To initiate glucose uptake, add 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes at 37°C.

-

To determine non-specific uptake, add phloretin to a final concentration of 200 µM to a subset of wells 10 minutes prior to the addition of 2-deoxy-D-[³H]glucose.

-

Terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 0.5 M NaOH to each well and incubating for 1 hour at 37°C.

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another portion of the cell lysate to determine the protein concentration using a BCA protein assay kit.

-

Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake and normalize to the protein concentration.

Western Blot Analysis of Akt Phosphorylation

This protocol details the procedure for detecting the phosphorylation status of Akt in response to this compound treatment.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes)

-

This compound

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-